2,4,8,10-Tetraoxaspiro[5.5]undecane, 3,9-di-2-furanyl-
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Overview
Description
- The compound’s structure features a spirocyclic backbone formed by the fusion of two tetraoxaspiro[5.5]undecane rings, each substituted with a furan group at positions 3 and 9.
- It is also known by other names, including Acrolein pentaerythritol bisacetal , Diallylidene pentaerythritol , and 3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane .
2,4,8,10-Tetraoxaspiro[5.5]undecane, 3,9-di-2-furanyl-: is a chemical compound with the molecular formula . It belongs to the class of spiro compounds and contains two furan rings.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves the reaction of pentaerythritol with acrolein or its derivatives. The specific synthetic routes may vary, but they generally proceed through cyclization reactions.
Reaction Conditions: These reactions typically occur under mild conditions, often using acid or base catalysts.
Industrial Production: While not widely produced industrially, the compound can be synthesized on a laboratory scale for research purposes.
Chemical Reactions Analysis
Reactivity: The compound is relatively stable due to the spirocyclic structure. it can undergo various reactions
Common Reagents and Conditions: Specific reagents depend on the desired reaction type.
Major Products: The products formed depend on the reaction conditions and substituents. These could include derivatives of the spirocyclic core or modified furan rings.
Scientific Research Applications
Chemistry: Researchers study its reactivity and use it as a model compound for spirocyclic systems.
Biology and Medicine: Limited research exists, but its potential as a building block for drug design or as a probe in biological studies warrants exploration.
Industry: Industrial applications are scarce, but its unique structure may inspire novel materials or catalysts.
Mechanism of Action
- The compound’s mechanism of action remains largely unexplored. Further research is needed to understand its interactions with biological targets and pathways.
Comparison with Similar Compounds
Similar Compounds: Other spirocyclic compounds with furan or related heterocycles.
Uniqueness: Its dual furan substitution and spirocyclic framework set it apart from simpler furan derivatives.
Properties
CAS No. |
5115-25-3 |
---|---|
Molecular Formula |
C15H16O6 |
Molecular Weight |
292.28 g/mol |
IUPAC Name |
3,9-bis(furan-2-yl)-2,4,8,10-tetraoxaspiro[5.5]undecane |
InChI |
InChI=1S/C15H16O6/c1-3-11(16-5-1)13-18-7-15(8-19-13)9-20-14(21-10-15)12-4-2-6-17-12/h1-6,13-14H,7-10H2 |
InChI Key |
RCPOYMZTZWMPSU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(COC(O1)C3=CC=CO3)COC(OC2)C4=CC=CO4 |
Origin of Product |
United States |
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